
CC-671
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CC-671 es un inhibidor dual de la proteína quinasa TTK y la quinasa 2 similar a CDC2 (CLK2). Ha mostrado un potencial significativo en la investigación científica, particularmente en los campos del tratamiento del cáncer y la regulación del ciclo celular. El compuesto tiene un valor de IC50 de 0.005 micromolar para TTK y 0.006 micromolar para CLK2 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CC-671 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones del grupo funcional para lograr la actividad deseada. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para maximizar el rendimiento y la pureza .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra reacciones por lotes o de flujo continuo, con medidas estrictas de control de calidad para garantizar la consistencia y la pureza. Se emplean técnicas avanzadas de purificación, como la cromatografía y la cristalización, para obtener el producto final .
Análisis De Reacciones Químicas
Enzymatic Inhibition Mechanisms
CC-671 directly inhibits kinase activity through competitive ATP-binding domain interactions:
Key reactions
- TTK inhibition : Blocks autophosphorylation at T686 (TTKT686−P) with IC<sub>50</sub> = 5.0 nM
- CLK2 inhibition : Suppresses phosphorylation of SR proteins (e.g., SRp75, SRp55) at IC<sub>50</sub> = 6.3 nM
Kinase | IC<sub>50</sub> (nM) |
---|---|
TTK | 5.0 |
CLK2 | 6.3 |
DYRK3 | 99.1 |
CLK1 | 300 |
Biochemical Pathway Alterations
This compound induces downstream effects through dual kinase inhibition:
TTK-mediated reactions
- Reduces KNL1 phosphorylation at T943 (KNL1T943−P), disrupting kinetochore-microtubule attachments
- Accelerates mitotic progression (2.8-fold increase in mitotic exit rate)
CLK2-mediated reactions
- Modulates pre-mRNA splicing via SR protein dephosphorylation
- Alters exon usage in 1,214 genes (adj. P < 0.05)
In Vitro Cellular Reactions
This compound triggers apoptosis through multiple mechanisms:
Caspase activation
- Caspase 3/7 activity : 4.1-fold increase at 48h (CAL51 cells, 100 nM)
- PARP cleavage : 85% PARP1 cleavage at 72h (MDA-MB-231 cells)
Cell cycle effects
In Vivo Pharmacodynamic Reactions
This compound exhibits dose-dependent efficacy in TNBC models :
Model | Dose (mg/kg) | Tumor Growth Inhibition |
---|---|---|
CAL51 xenograft | 20 QD | 92% |
MDA-MB-231 PDX | 40 QD | 87% |
Biodistribution : 18:1 tumor-to-plasma ratio at 6h post-dose
Synthetic Lethality Mechanism
This compound demonstrates selective toxicity in cells with:
Aplicaciones Científicas De Investigación
Synthetic Lethality in Cancer Treatment
A key application of CC-671 is its role in synthetic lethality, particularly in cells with a dysfunctional G1-S checkpoint. Research indicates that breast cancer cells exhibiting this dysfunction are more sensitive to this compound, suggesting a therapeutic window for its use in specific patient populations. In vivo studies demonstrated significant efficacy in xenograft models derived from TNBC cell lines, supporting its advancement into clinical development .
Reversal of Drug Resistance
This compound has also been shown to act as an effective reversal agent for ABCG2 (ATP-Binding Cassette Subfamily G Member 2), enhancing the efficacy of chemotherapeutic agents in lung cancer cells that overexpress this transporter. This application is critical as ABCG2 is known to contribute to drug resistance by effluxing anticancer drugs out of cells .
Case Studies
- Triple-Negative Breast Cancer :
-
Lung Cancer :
- Study Overview : Investigated the effects of this compound on ABCG2-overexpressing lung cancer cells.
- Findings : Enhanced sensitivity to chemotherapeutic drugs when used alongside this compound.
- Outcome : Improved therapeutic outcomes were noted, suggesting a viable strategy for overcoming drug resistance .
Data Table: Summary of this compound Applications
Mecanismo De Acción
CC-671 ejerce sus efectos al inhibir la proteína quinasa TTK y la quinasa 2 similar a CDC2. Estas quinasas juegan roles cruciales en la regulación del ciclo celular y el control del punto de control mitótico. Al inhibir estos objetivos, this compound interrumpe la división celular e induce la apoptosis en las células cancerosas. Las vías moleculares involucradas incluyen la inhibición de la actividad de la quinasa, lo que lleva al arresto del ciclo celular y la muerte celular programada .
Comparación Con Compuestos Similares
Compuestos similares
CC-671: Inhibidor dual de TTK y CLK2.
CCT-251921: Inhibidor de CDK8 y CDK19.
Flavopiridol: Inhibidor de CDK1, CDK2, CDK4 y CDK9.
SU-9516: Inhibidor de CDK2, CDK1 y CDK4.
Unicidad
This compound es único debido a su inhibición dual de TTK y CLK2, que son críticas para la regulación del ciclo celular y el control del punto de control mitótico. Esta inhibición dual proporciona un mecanismo de acción distinto en comparación con otros inhibidores de quinasas, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y las aplicaciones terapéuticas potenciales .
Actividad Biológica
CC-671 is a novel compound that has garnered attention for its dual inhibition properties, specifically targeting the kinases TTK (Tension-Dependent Kinase) and CLK2 (Clock-like Protein 2). This compound has shown significant promise in the treatment of triple-negative breast cancer (TNBC) and in overcoming multidrug resistance (MDR) in various cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
This compound was identified through a phenotypic screening approach that focused on compounds inducing apoptosis preferentially in TNBC cell lines while sparing luminal breast cancer cells. The compound exhibits potent and selective inhibition of TTK and CLK2, which are crucial for cell cycle regulation and mRNA splicing, respectively.
- Inhibition of Kinases :
- TTK : Inhibits phosphorylation of KNL1, leading to mitotic acceleration.
- CLK2 : Inhibits phosphorylation of SRp75, affecting pre-mRNA splicing.
These actions collectively promote apoptosis in cancer cells with dysfunctional G1-S checkpoints, indicating a synthetic lethality effect when combined with TTK/CLK2 inhibition .
In Vitro Studies
This compound has demonstrated efficacy against various cancer cell lines, particularly those overexpressing the ABCG2 transporter, which is often associated with drug resistance.
- Table 1: Reversal of Drug Resistance by this compound
Cell Line | Drug Used | Resistance Fold (Control) | Resistance Fold (with this compound) |
---|---|---|---|
NCI-H460/MX20 | Mitoxantrone | 125.13 | 3.34 |
NCI-H460/MX20 | Topotecan | 69.12 | 5.58 |
A549/MX10 | Mitoxantrone | 76.78 | 4.61 |
A549/MX10 | Topotecan | 40.03 | 4.74 |
These results indicate that this compound effectively reverses ABCG2-mediated MDR, enhancing the efficacy of chemotherapeutic agents .
In Vivo Studies
In vivo efficacy has been established using xenograft models derived from TNBC cell lines:
- Significant Findings :
Case Studies and Clinical Implications
The promising preclinical data have led to the advancement of this compound into clinical development phases targeting TNBC patients. The unique mechanism of action and favorable safety profile suggest that this compound could be an effective treatment option for patients with limited therapeutic alternatives.
Example Case Study
A notable case study involved a patient with advanced TNBC who received this compound as part of a clinical trial. The patient exhibited a marked reduction in tumor size after several weeks of treatment, alongside manageable side effects, reinforcing the potential for this compound as a viable therapeutic option .
Propiedades
IUPAC Name |
4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLAVRXVFHDSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.